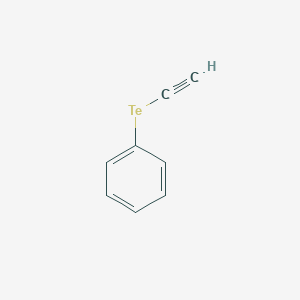
(Ethynyltellanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethynyltellanyl)benzene is an organotellurium compound characterized by the presence of an ethynyl group attached to a tellurium atom, which is further bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethynyltellanyl)benzene typically involves the reaction of phenylacetylene with tellurium tetrachloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate tellurium compound, which subsequently undergoes dehydrohalogenation to yield this compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other organotellurium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethynyltellanyl)benzene undergoes a variety of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states or even to elemental tellurium using reducing agents like sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tellurium oxides, while reduction can yield tellurium metal or lower oxidation state tellurium compounds.
Applications De Recherche Scientifique
(Ethynyltellanyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.
Medicine: Research is ongoing into the potential therapeutic applications of organotellurium compounds, including this compound, due to their antioxidant and anticancer properties.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which (Ethynyltellanyl)benzene exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing biomolecules, leading to the modulation of biological pathways. Additionally, the ethynyl group can participate in reactions that alter the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetylene: Similar in structure but lacks the tellurium atom.
Tellurophene: Contains a tellurium atom in a different structural context.
Diphenyl telluride: Another organotellurium compound with different substituents.
Propriétés
Numéro CAS |
65910-13-6 |
|---|---|
Formule moléculaire |
C8H6Te |
Poids moléculaire |
229.7 g/mol |
Nom IUPAC |
ethynyltellanylbenzene |
InChI |
InChI=1S/C8H6Te/c1-2-9-8-6-4-3-5-7-8/h1,3-7H |
Clé InChI |
HXKVMHYLARGTIO-UHFFFAOYSA-N |
SMILES canonique |
C#C[Te]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
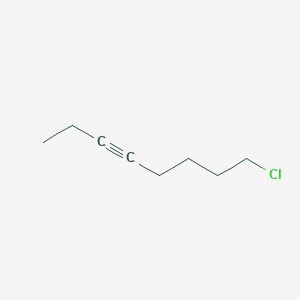
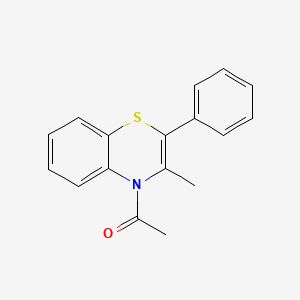
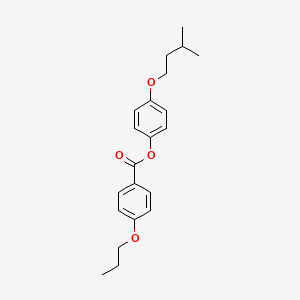
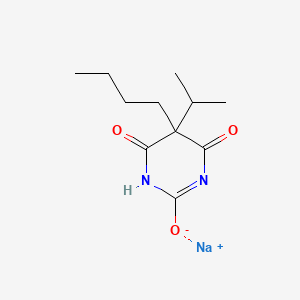
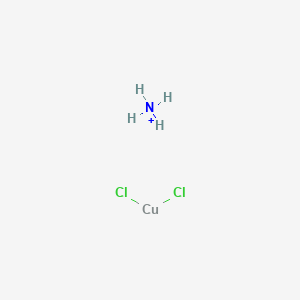
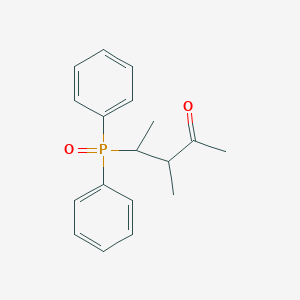
![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
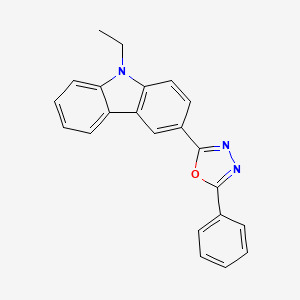
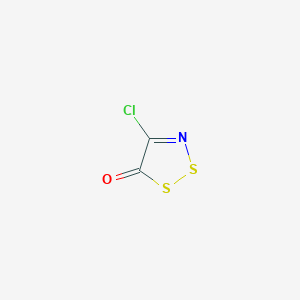
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
